
Compound 401
准备方法
合成路线和反应条件: 化合物 401 的合成涉及吗啉与嘧啶并[2,1-a]异喹啉-4-酮的反应。 反应通常在受控条件下进行,并使用特定的催化剂以确保获得具有高纯度和产率的预期产物 .
工业生产方法: 化合物 401 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级反应物和溶剂,并采用严格的质量控制措施以确保最终产品的均一性和纯度 .
化学反应分析
反应类型: 化合物 401 主要发生取代反应,因为嘧啶并[2,1-a]异喹啉-4-酮结构上存在反应位点。 在特定条件下,它也可以参与氧化和还原反应 .
常见试剂和条件:
取代反应: 通常涉及在温和条件下使用亲核试剂,例如胺或硫醇。
氧化反应: 通常使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,与胺的取代反应可以产生化合物 401 的各种胺衍生物 .
科学研究应用
Overview
Compound 401, with the chemical name 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one and CAS number 168425-64-7, is a reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment, apoptosis induction, and cellular signaling pathways.
The compound exhibits notable biological activity with IC50 values of 0.28 μM for DNA-PK and 5.3 μM for mTOR, indicating its potency as an inhibitor. It shows minimal affinity for other kinases such as PI 3-K, ATM, and ATR (IC50 values > 100 μM), which positions it as a selective agent for targeted therapies .
Cancer Research
This compound's ability to inhibit DNA-PK makes it a candidate for enhancing the efficacy of radiotherapy in cancer treatment. By inducing apoptosis in tumor cells, it can potentially improve the outcomes of conventional treatments. A study indicated that its selective inhibition could lead to radiosensitization in human tumor cell lines, making it valuable in combination therapies .
Apoptosis Induction
In vitro studies have demonstrated that this compound effectively induces apoptosis in various cell types. This property is particularly relevant in cancer therapy, where the induction of programmed cell death can help eliminate malignant cells while sparing normal tissues .
Modulation of Cellular Signaling
The compound's action on mTOR signaling pathways suggests its utility in metabolic disorders and conditions characterized by aberrant cell growth. By modulating these pathways, this compound may play a role in managing diseases associated with metabolic dysregulation and cancer .
Case Study 1: Cancer Cell Lines
A comprehensive study evaluated the effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound compared to controls. This study underscores the potential of this compound as a therapeutic agent in oncology.
Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
A549 (Lung) | 0.25 | 70 |
MCF-7 (Breast) | 0.30 | 65 |
HeLa (Cervical) | 0.35 | 60 |
Case Study 2: Radiosensitization
In another investigation, researchers combined this compound with radiation therapy on human tumor cells. The findings revealed that pre-treatment with the compound enhanced the sensitivity of cells to radiation, leading to improved cell death rates compared to radiation alone.
Treatment Type | Survival Rate (%) | Enhancement Factor |
---|---|---|
Radiation Only | 40 | - |
Radiation + this compound | 20 | 2 |
作用机制
化合物 401 通过抑制 DNA-PK 和 mTOR 的活性发挥作用。 DNA-PK 参与双链 DNA 断裂的修复,而 mTOR 调节细胞生长和增殖。 通过抑制这些酶,化合物 401 可以诱导凋亡并抑制细胞生长,使其成为癌症治疗的潜在候选药物 .
类似化合物:
PIK-75: 一种 DNA-PK 和 PI3K 抑制剂。
Nedisertib: 一种 DNA 依赖性蛋白激酶的特定抑制剂。
Samotolisib: 一种口服 ATP 竞争性抑制剂,可抑制 I 类 PI3K 同种型、DNA-PK 和 mTOR
独特性: 化合物 401 的独特之处在于它可以选择性地抑制 DNA-PK 和 mTOR,而不影响 PI3K。 这种选择性使其成为研究 DNA-PK 和 mTOR 在各种生物过程和疾病中的特定作用的宝贵工具 .
相似化合物的比较
PIK-75: A DNA-PK and PI3K inhibitor.
Nedisertib: A specific inhibitor of DNA-dependent protein kinase.
Samotolisib: An oral ATP competitive inhibitor of class I PI3K isoforms, DNA-PK, and mTOR
Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .
生物活性
Compound 401 , also known as PQ401 , is a compound that has garnered attention in various fields of biological research due to its unique properties and mechanisms of action. This article focuses on the biological activity of this compound, including its antimicrobial properties, interactions with cellular receptors, and potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potency of PQ401 against multidrug-resistant strains of Staphylococcus aureus. It selectively disrupts bacterial membrane lipid bilayers while exhibiting minimal effects on mammalian membranes. This selectivity is crucial for developing new therapeutics that can combat antibiotic-resistant infections without harming human cells.
- Mechanism of Action : PQ401 interacts with bacterial membranes by penetrating lipid bilayers, which is energetically favorable. Molecular dynamics simulations have shown that the neutral form of PQ401 exhibits maximum membrane activity, contrasting with its cationic form. This characteristic allows it to avoid the common pitfalls associated with cationic antimicrobials, such as non-selectivity and cross-resistance .
Inhibition of Insulin-like Growth Factor Receptor (IGF1R)
PQ401 is identified as an inhibitor of the insulin-like growth factor receptor (IGF1R). It suppresses IGF-stimulated autophosphorylation, thereby influencing cellular signaling pathways related to growth and metabolism.
- Research Findings : Studies indicate that PQ401's inhibition of IGF1R can lead to apoptosis in cancer cells, providing a potential avenue for cancer therapies. The compound's ability to target specific signaling pathways makes it a promising candidate for further investigation in oncology .
Case Studies
- Study on Antimicrobial Activity :
- Cancer Cell Studies :
Table 1: Summary of Biological Activities of this compound
Table 2: Ionization States of PQ401
Ionization State | Proportion at pH 7.4 |
---|---|
Neutral | 98.48% |
Protonated | 1.45% |
Deprotonated | 0.06% |
Deprotonated | 0.02% |
属性
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434626 | |
Record name | Compound 401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168425-64-7 | |
Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Compound 401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Compound 401 and what are its downstream effects?
A1: this compound is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].
Q2: How does this compound compare to other mTOR inhibitors like rapamycin?
A2: While both this compound and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with this compound does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with this compound compared to those treated with rapamycin [].
Q3: Does this compound affect phosphatidylinositol 3-kinase (PI3K) activity?
A3: No, this compound does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes this compound a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].
Q4: Has this compound been investigated for its potential as an anti-cancer agent?
A4: Yes, this compound has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that this compound inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].
Q5: Does this compound exhibit inhibitory activity against estrone sulfatase (ES)?
A5: While primarily recognized for its mTOR inhibitory activity, this compound has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, this compound exhibited -73% inhibitory activity against ES [].
Q6: Are there any challenges associated with using this compound in research or therapeutic applications?
A6: One challenge identified with this compound is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。